For Researchers, Scientists, and Drug Development Professionals
For Researchers, Scientists, and Drug Development Professionals
An In-depth Technical Guide to (Z)-Aconitic Acid
Introduction
(Z)-Aconitic acid, also known as cis-aconitic acid, is a tricarboxylic acid that plays a crucial role as an intermediate in cellular metabolism.[1][2] It is the cis-isomer of aconitic acid and is formed by the dehydration of citric acid within the tricarboxylic acid (TCA) cycle, a key energy-yielding pathway.[1][2][3] Beyond its central role in metabolism, (Z)-aconitic acid and its trans-isomer have been implicated in various other biological activities, including functioning as an anti-inflammatory agent, an antifeedant, and a defense molecule in plants.[4][5] This guide provides a comprehensive overview of the chemical structure, properties, biological significance, and experimental protocols related to (Z)-aconitic acid.
Chemical Structure and Properties
(Z)-Aconitic acid is chemically named (Z)-prop-1-ene-1,2,3-tricarboxylic acid.[2][6][7] Its structure features a propene backbone with three carboxyl groups. The "(Z)" designation indicates that the higher priority substituents on the double-bonded carbons are on the same side of the double bond.
Caption: 2D Chemical Structure of (Z)-Aconitic Acid.
Physicochemical Properties
The key physicochemical properties of (Z)-aconitic acid are summarized below. These properties are essential for understanding its behavior in biological systems and for developing analytical methods.
| Property | Value | Reference(s) |
| Molecular Formula | C₆H₆O₆ | [1][2][3] |
| Molecular Weight | 174.11 g/mol | [1][2][8] |
| CAS Number | 585-84-2 | [1][2][3][9] |
| Appearance | Colorless to yellow crystals; White to off-white solid | [8][10][11] |
| Melting Point | 122 - 125 °C | [6][10][12][13] |
| Boiling Point | 542.0 to 543.0 °C at 760 mm Hg | [6][10][11] |
| Water Solubility | 400 mg/mL (at 25 °C) | [6][10][14] |
| Other Solubilities | Soluble in alcohol; DMSO: ≥ 100 mg/mL | [2][10] |
| logP (o/w) | -0.14 | [6][10][11] |
| pKa (trans-isomer) | pKa1: 2.80, pKa2: 4.46 |
Stability and Storage
(Z)-Aconitic acid should be stored under refrigeration in tightly sealed containers.[10][11] For long-term storage as a solid, -20°C is recommended.[1][3][13] In solvent, stock solutions can be stored at -80°C for up to 6 months or -20°C for up to 1 month. It is noted to be hygroscopic and light-sensitive.[13]
Biological Role and Signaling Pathways
Intermediate in the Tricarboxylic Acid (TCA) Cycle
The most well-documented role of (Z)-aconitic acid is as a metabolic intermediate in the TCA cycle (also known as the Krebs cycle).[1][2] The enzyme aconitase (aconitate hydratase, EC 4.2.1.3) catalyzes the stereospecific isomerization of citrate (B86180) to isocitrate. This conversion occurs via a two-step dehydration-hydration mechanism, with cis-aconitate as the intermediate that remains bound to the enzyme.
The reaction proceeds as follows:
-
Dehydration: Aconitase removes a water molecule from citrate, forming the enzyme-bound cis-aconitate intermediate.
-
Hydration: The same enzyme then adds a water molecule back to cis-aconitate in a different position to form isocitrate.
This isomerization is a critical step in the TCA cycle as it prepares the molecule for the subsequent oxidative decarboxylation reactions that generate NADH.
Caption: Role of (Z)-Aconitic Acid in the TCA Cycle.
The enzyme aconitase contains an iron-sulfur ([4Fe-4S]) cluster in its active site, which is essential for catalysis. This cluster directly interacts with the substrate to facilitate the dehydration and hydration steps.
Other Biological Activities
Beyond the TCA cycle, aconitic acid has been reported to possess several other biological functions:
-
Anti-inflammatory Activity: (Z)-Aconitic acid has been shown to reduce IκB-α phosphorylation, a key step in the NF-κB inflammatory signaling pathway.[8]
-
Plant Defense: In some plants, aconitic acid acts as an antifeedant, antifungal agent, and a defense against aluminum toxicity through chelation.[4][5]
-
Fermentation Inhibition: High concentrations of aconitic acid have been reported to inhibit ethanol (B145695) fermentation by yeast in sugar cane and sweet sorghum processing.[4][5]
Experimental Protocols
Synthesis of Aconitic Acid from Citric Acid
A common laboratory method for synthesizing a mixture of aconitic acid isomers is the dehydration of citric acid using a strong acid catalyst, such as sulfuric acid.
Materials:
-
Citric acid monohydrate (210 g, 1 mole)
-
Concentrated sulfuric acid (210 g, 2 moles)
-
Deionized water
-
Glacial acetic acid
-
Concentrated hydrochloric acid
-
1-L round-bottomed flask
-
Reflux condenser
-
Oil bath
-
Shallow dish
-
Suction funnel and filter flask
-
Ice bath
Procedure:
-
Place 210 g of powdered citric acid monohydrate into a 1-L round-bottomed flask.
-
Carefully prepare a solution of 210 g of concentrated sulfuric acid in 105 cc of water and add it to the flask.
-
Equip the flask with a reflux condenser and heat the mixture in an oil bath maintained at 140–145°C for seven hours.
-
Pour the resulting light brown solution into a shallow dish and rinse the flask with 10 cc of hot glacial acetic acid, adding the rinse to the dish.
-
Allow the solution to cool slowly to 41–42°C with occasional stirring to break up the solid mass of aconitic acid that separates.
-
Collect the solid product on a suction funnel and press it thoroughly to remove the mother liquor.
-
Create a homogeneous paste by stirring the solid with 70 cc of concentrated hydrochloric acid, cooled in an ice bath.
-
Collect the solid again on a suction funnel, wash with two 10-cc portions of cold glacial acetic acid, and suck dry.
-
Spread the product in a thin layer on a porous plate or paper to air dry.
Caption: Workflow for the Synthesis of Aconitic Acid.
Quantification by High-Performance Liquid Chromatography (HPLC)
(Z)-Aconitic acid can be quantified using reversed-phase HPLC with UV detection. Because it is a highly polar organic acid, specific column chemistry and mobile phase conditions are required for adequate retention and separation.
Instrumentation and Conditions:
-
HPLC System: A standard HPLC system with a pump, column oven, and UV detector.
-
Column: C18 reversed-phase column (e.g., Inertsil ODS-3, 4.6 × 250 mm, 5 µm).[2]
-
Mobile Phase: Isocratic mixture of methanol (B129727) and 0.1% phosphoric acid in water (e.g., 3:97 v/v).[2] The acidic pH suppresses the ionization of the carboxyl groups, increasing retention on the nonpolar stationary phase.[11]
-
Flow Rate: 0.8 mL/min.[2]
-
Column Temperature: 35°C.[2]
-
Detection: UV detector set to 210 nm.[2] Organic acids typically show absorbance in the short UV wavelength region.
-
Injection Volume: 20 µL.[2]
Procedure:
-
Standard Preparation: Prepare a stock solution of (Z)-aconitic acid standard in deionized water. Create a series of dilutions to generate a calibration curve (e.g., 1, 5, 10, 25, 50 µg/mL).
-
Sample Preparation: Dilute aqueous samples (e.g., cell culture media, plant extracts) with the mobile phase. Filter through a 0.22 µm syringe filter to remove particulate matter before injection.
-
Analysis: Inject the prepared standards and samples onto the HPLC system.
-
Quantification: Identify the (Z)-aconitic acid peak in the sample chromatograms by comparing its retention time to that of the standard. Quantify the concentration by integrating the peak area and comparing it against the calibration curve generated from the standards.
Conclusion
(Z)-Aconitic acid is a molecule of significant interest due to its indispensable role in the central metabolic pathway of most living organisms. Its chemical properties, particularly its tricarboxylic nature and stereochemistry, dictate its function as a substrate for aconitase. Furthermore, emerging research on its roles in inflammation and plant defense highlights its potential as a target or lead compound in drug development and agricultural science. The experimental protocols provided herein offer standardized methods for its synthesis and analysis, forming a crucial toolkit for researchers in these fields.
References
- 1. researchgate.net [researchgate.net]
- 2. CN107894473B - HPLC method for detecting aconitic acid content in pinellia ternata - Google Patents [patents.google.com]
- 3. researchgate.net [researchgate.net]
- 4. waters.com [waters.com]
- 5. shodex.com [shodex.com]
- 6. Reversed phase LC-MS analysis of organic acids involved in the tricarboxylic acid cycle [protocols.io]
- 7. HPLC Method for Analysis of Aconitic Acid on BIST A+ | SIELC Technologies [sielc.com]
- 8. akjournals.com [akjournals.com]
- 9. agilent.com [agilent.com]
- 10. Citric, Aconitic & Maleic Acids Analyzed with LCMS - AppNote [mtc-usa.com]
- 11. researchgate.net [researchgate.net]
- 12. Aconitic acid | SIELC Technologies [sielc.com]
- 13. pubs.acs.org [pubs.acs.org]
- 14. shimadzu.com [shimadzu.com]
